molecular formula C17H17N3O3S B11147308 N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11147308
M. Wt: 343.4 g/mol
InChI Key: WMTSVPDZJHORMX-UHFFFAOYSA-N
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Description

    N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a unique structure.

  • It combines a thiazole ring, a pyrrole ring, and a carboxamide functional group.
  • The compound’s systematic name provides insights into its composition: it contains a 3,4-dimethoxyphenyl group, a methyl group, and a 1H-pyrrol-1-yl moiety.
  • Its chemical formula is C₁₈H₁₅N₃O₃S .
  • The compound’s molecular weight is approximately 353.4 g/mol .
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
    • Further research would be needed to understand its interactions with biological targets.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while I’ve provided an overview, further research and literature exploration would yield deeper insights

    Biological Activity

    N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C17H22N2O3S
    • Molecular Weight : 342.44 g/mol
    • CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.

    Structure

    The structure of this compound features a thiazole ring, a pyrrole moiety, and a dimethoxyphenyl group which are crucial for its biological activity.

    Anticancer Activity

    Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-integrated compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .

    Table 1: Cytotoxicity of Thiazole Derivatives

    Compound NameCell Line TestedIC50 (µM)
    N-(3,4-dimethoxyphenyl)-4-methyl...A431 (skin carcinoma)< 10
    Thiazole Derivative AJurkat (leukemia)15
    Thiazole Derivative BHT-29 (colon cancer)12

    Anticonvulsant Activity

    Thiazole compounds have also been investigated for anticonvulsant properties. The presence of methoxy groups in the phenyl ring has been linked to enhanced anticonvulsant activity. For example, certain thiazole derivatives exhibited significant protection against seizures in animal models .

    The biological activity of this compound may be attributed to several mechanisms:

    • Inhibition of Tumor Growth : Compounds with thiazole rings often inhibit key enzymes involved in cancer cell proliferation.
    • Antioxidant Properties : The presence of methoxy groups contributes to the antioxidant capacity, reducing oxidative stress in cells.
    • Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways associated with tumor growth and metastasis.

    Study 1: Anticancer Efficacy

    In a study assessing the anticancer efficacy of thiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.

    Study 2: Anticonvulsant Activity

    Another investigation focused on the anticonvulsant potential of thiazole derivatives revealed that this compound provided substantial protection in seizure models induced by pentylenetetrazol (PTZ), suggesting its potential use in treating epilepsy.

    Properties

    Molecular Formula

    C17H17N3O3S

    Molecular Weight

    343.4 g/mol

    IUPAC Name

    N-(3,4-dimethoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C17H17N3O3S/c1-11-15(24-17(18-11)20-8-4-5-9-20)16(21)19-12-6-7-13(22-2)14(10-12)23-3/h4-10H,1-3H3,(H,19,21)

    InChI Key

    WMTSVPDZJHORMX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC

    Origin of Product

    United States

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